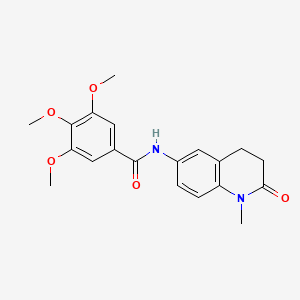

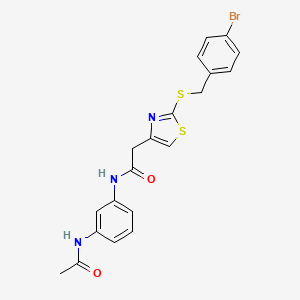

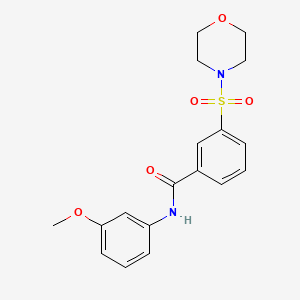

(2R)-1-(3-methylbenzoyl)pyrrolidine-2-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(2R)-1-(3-methylbenzoyl)pyrrolidine-2-carboxylic acid, also known as MBPCA, is a versatile compound that has been studied extensively in the scientific community for its various applications. It is a chiral compound, meaning that it has two mirror-image versions, and has been used in a variety of scientific experiments and research projects. In

Applications De Recherche Scientifique

Chiral Resolving Agents

(2R)-1-(3-methylbenzoyl)pyrrolidine-2-carboxylic acid and similar compounds have been explored for their potential as chiral resolving agents. A study demonstrated the ability of enantiomers of related compounds to serve as chiral discriminating agents in the chromatographic separation of diastereomeric amides and esters. This application is significant in stereochemistry and pharmaceuticals where enantiomerically pure compounds are crucial (Piwowarczyk et al., 2008).

Development of Immunoassays

Another research area involves the synthesis of analogues of trans-3'-hydroxycotinine, where compounds structurally related to (2R)-1-(3-methylbenzoyl)pyrrolidine-2-carboxylic acid were synthesized for antibody production in immunoassays. This application is relevant in biochemical analysis and diagnostics (Desai & Amin, 1991).

Biotransformations in Organic Synthesis

The compound and its derivatives have been employed in biotransformations for organic synthesis. A study illustrated the use of Rhodococcus erythropolis AJ270 in the biocatalytic desymmetrization of pyrrolidine-2,5-dicarboxamides, leading to the preparation of enantiomerically pure compounds useful in synthesizing druglike compounds (Chen et al., 2012).

Influenza Neuraminidase Inhibitors

In medicinal chemistry, related pyrrolidine derivatives were investigated as potent inhibitors of influenza neuraminidase. This research is critical in the development of antiviral drugs (Wang et al., 2001).

Ionic Liquids for Organic Synthesis

A study demonstrated the use of L-Pyrrolidine-2-carboxylic acid sulfate (LPCAS), a Bronsted acidic ionic liquid related to (2R)-1-(3-methylbenzoyl)pyrrolidine-2-carboxylic acid, in promoting the synthesis of organic compounds under solvent-free conditions. This application emphasizes the compound's role in green chemistry and eco-friendly synthesis approaches (Godse et al., 2017).

Propriétés

IUPAC Name |

(2R)-1-(3-methylbenzoyl)pyrrolidine-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO3/c1-9-4-2-5-10(8-9)12(15)14-7-3-6-11(14)13(16)17/h2,4-5,8,11H,3,6-7H2,1H3,(H,16,17)/t11-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITKCGEBAAOLKSC-LLVKDONJSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C(=O)N2CCCC2C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=CC=C1)C(=O)N2CCC[C@@H]2C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(1-(1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-4-fluorobenzamide](/img/structure/B2462313.png)

![2-[[6-(4-Fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]-1-pyrrolidin-1-ylethanone](/img/structure/B2462315.png)

![2-(4-(Ethylsulfonyl)benzamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2462321.png)

![1-(2-bromophenyl)-4-(1-(prop-2-yn-1-yl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2462324.png)

![2-cyano-N-[3-(piperidine-1-sulfonyl)phenyl]acetamide](/img/structure/B2462332.png)